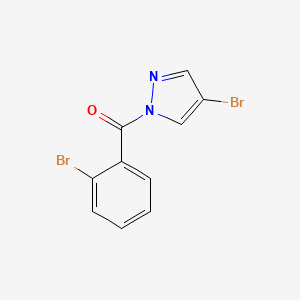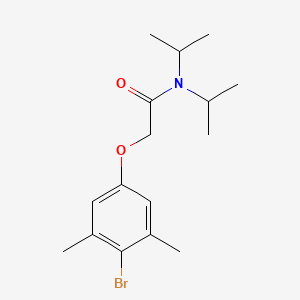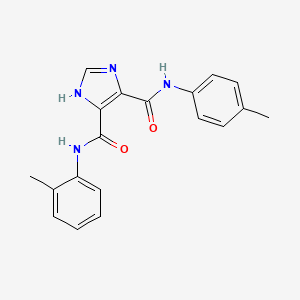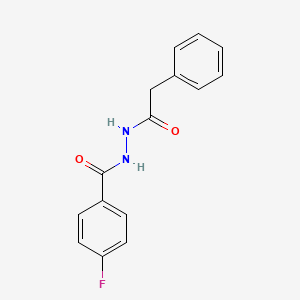
N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as FMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMA is a heterocyclic compound that has a thiazole ring and a pyridine ring. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, studies suggest that the compound may act by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound may have biochemical and physiological effects on the body. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound may also inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. This compound is also soluble in a variety of solvents, making it easy to prepare solutions for experiments. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. One potential direction is to investigate the compound's potential as an anti-inflammatory agent in the treatment of various inflammatory diseases. Another direction is to study the compound's potential as an anticancer agent and its mechanism of action in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on the body.
Méthodes De Synthèse
N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 2-chloromethylfuran, 3-pyridinemethanamine, and thiourea. The reaction is carried out in the presence of a base and a solvent, such as ethanol or acetonitrile. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-3-10(7-14-5-1)12-9-18-13(16-12)15-8-11-4-2-6-17-11/h1-7,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJUONMNXJIMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)


![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)





![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)